Enhanced Cancer Cell Proliferation Inhibition (MTT IC50) Across Four Human Cancer Cell Lines
TBDPS-CHC (2a) demonstrates markedly improved anti-proliferative activity compared to the parent CHC (1) in MCF7 (breast), 4T1 (murine breast), WiDr (colorectal), and MDA-MB-231 (triple-negative breast) cell lines [1]. TBDPS-CHC is also more potent than its extended-chain analog Ex-TBDPS-CHC (2b) in MCF7 and MDA-MB-231 cells, though less potent in 4T1 and WiDr cells [1].
| Evidence Dimension | Cell proliferation inhibition (MTT assay, IC50 in µM) |
|---|---|
| Target Compound Data | TBDPS-CHC (2a): MCF7: 39 ± 3 µM; 4T1: 56 ± 1 µM; WiDr: 41 ± 2 µM; MDA-MB-231: 93 ± 0 µM |
| Comparator Or Baseline | CHC (1): MCF7: 4000 ± 130 µM; 4T1: 3600 ± 300 µM; WiDr: 1100 ± 96 µM; MDA-MB-231: 5300 ± 130 µM. Ex-TBDPS-CHC (2b): MCF7: 35 ± 3 µM; 4T1: 22 ± 1 µM; WiDr: 6 ± 1 µM; MDA-MB-231: 71 ± 1 µM |
| Quantified Difference | TBDPS-CHC is 103-fold more potent than CHC in MCF7 cells, 64-fold more potent in 4T1 cells, 27-fold more potent in WiDr cells, and 57-fold more potent in MDA-MB-231 cells. |
| Conditions | MTT assay; cell lines cultured in standard media; treatment duration 72 h; data reported as mean ± SD from triplicate experiments. |
Why This Matters
This 27- to 103-fold improvement in potency over the parent CHC enables research at lower, more physiologically relevant concentrations and reduces the risk of off-target effects associated with high micromolar compound dosing.
- [1] Nelson, G. L., Ronayne, C. T., Solano, L. N., Jonnalagadda, S. K., Jonnalagadda, S., Rumbley, J., Holy, J., Rose-Hellekant, T., Drewes, L. R., & Mereddy, V. R. (2019). Development of novel silyl cyanocinnamic acid derivatives as metabolic plasticity inhibitors for cancer treatment. Scientific Reports, 9, 18266. Table 1. View Source
